4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula CHNS . It has an average mass of 153.245 Da and a monoisotopic mass of 153.061218 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.25 .Scientific Research Applications
Chemistry and Synthesis
- Chemical Reactions and Derivatives : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates undergo reactions with secondary amines, leading to the formation of various derivatives. For instance, the reaction with piperazine yields N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).
- Hydrolysis Processes : 5-Aryl(hetaryl)furan-2,3-diones react with N-(triphenyl-λ5-phosphanylidene)-4,5,6,7-tetrahydro-1-benzothiophen-2-amines, resulting in furan-3(2H)-ones, which upon acid hydrolysis yield 4-aryl(hetaryl)-2-hydroxy-4-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)but-2-enamides (Panchenko et al., 2016).
Biological Applications and Effects
- Biologically Active Compounds : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are explored for their cytostatic, antitubercular, and anti-inflammatory activities. These compounds show promise in pharmacological properties and are studied for their purity and structure-activity relationship (Chiriapkin et al., 2021).
- Protection against Glutamate Toxicity : Some derivatives of 4,5,6,7-tetrahydro-benzothiophen-4-ylamines have been found to protect astroglial glutamate transporters against the inhibitory action of radicals, suggesting potential applications in treating acute CNS diseases by protecting glutamate reuptake in astrocytes (Cauquil-Caubère & Kamenka, 1998).
- Cytotoxicity and Immunological Effects : Research on novel derivatives of triazole and thiadiazole containing 4,5,6,7-tetrahydro-1-benzothiophene demonstrated significant cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells, indicating potential applications in immunological studies or therapies (Mavrova et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of jnk3, with essentially equal potency against jnk2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like jnk3 and jnk2) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Inhibition of jnk3 and jnk2 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation .
Result of Action
Inhibition of jnk3 and jnk2 can potentially lead to reduced inflammation and apoptosis, and altered cellular differentiation .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aliphatic amines, which are involved in numerous metabolic processes . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interactions with biomolecules can influence metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to influence enzyme activity and gene expression underlies its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on various physiological processes, highlighting the compound’s importance in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or diminish its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, localization within the mitochondria may influence cellular energy metabolism, while localization within the nucleus may impact gene expression.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFYNSOJYNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400924 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58094-17-0 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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